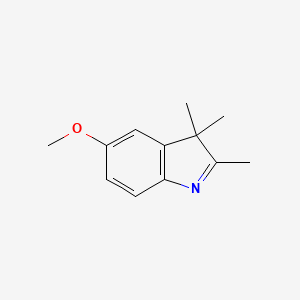

5-Methoxy-2,3,3-trimethyl-3H-indole

Beschreibung

Significance within Indole (B1671886) and Indolenine Chemistry

The indole scaffold is a privileged structure in chemistry, appearing in a vast array of natural products and synthetic compounds with diverse biological activities. 5-Methoxy-2,3,3-trimethyl-3H-indole, also known as 2,3,3-trimethyl-5-methoxyindolenine, is a derivative of the indolenine tautomer of indole. biosynth.com Its structure is characterized by a methoxy (B1213986) group at the 5-position of the indole ring and three methyl groups, two of which are at the 3-position, preventing tautomerization to the more common indole form. This substitution pattern imparts specific chemical properties that distinguish it from other indoles.

The presence of the methoxy group at the 5-position influences the electron density of the aromatic ring, which in turn affects its reactivity in various chemical transformations. The gem-dimethyl group at the 3-position provides steric hindrance, which can direct the outcome of reactions and enhance the stability of the molecule.

The synthesis of this compound is often achieved through the Fischer indole synthesis. smolecule.comchemicalbook.com This classic reaction involves the condensation of (4-methoxyphenyl)hydrazine (B1593770) or its hydrochloride salt with 3-methyl-2-butanone (B44728) in the presence of an acid catalyst, such as acetic acid or sulfuric acid in ethanol (B145695). chemicalbook.comresearchgate.netrsc.orgprepchem.comuni-kiel.de The reaction proceeds by refluxing the mixture, followed by neutralization and extraction to yield the desired product, often as a red, viscous oil. chemicalbook.com

Role as a Versatile Intermediate in Organic Synthesis and Pharmaceutical Development

This compound serves as a crucial starting material and intermediate in the synthesis of a wide range of organic compounds. biosynth.com Its utility stems from the reactivity of the indolenine nitrogen and the potential for functionalization of the aromatic ring.

A significant application of this compound is in the synthesis of photochromic molecules, such as spiropyrans and merocyanines. researchgate.netrsc.org These molecules can reversibly switch between two different isomers upon exposure to light, leading to changes in their absorption spectra and other physical properties. For instance, this compound can be reacted with propane-1,4-butane sultone to form an intermediate which is then used to synthesize spiropyran derivatives. rsc.org It is also a precursor for the synthesis of 5-Methoxy-1,2,3,3-tetramethyl-3H-indolium iodide by reaction with methyl iodide, a key component in the creation of certain spiropyrans. researchgate.net

In the field of pharmaceutical development, indole derivatives are of great interest due to their prevalence in biologically active compounds. This compound is a valuable precursor for creating novel molecules with potential therapeutic applications. biosynth.comsmolecule.com For example, it can be demethylated using reagents like boron tribromide to yield 2,3,3-trimethyl-3H-indol-5-ol, a phenol (B47542) derivative that can be further modified. rsc.org This highlights its role in generating libraries of compounds for screening and drug discovery programs. Furthermore, it is used in the synthesis of intermediates for dye-sensitized solar cells and fluorescent probes. rsc.orgnii.ac.jp

Overview of Research Trajectories and Current Relevance

Current research involving this compound continues to expand its applications. The compound is being explored for its potential in materials science, particularly in the development of organic dyes and semiconductors. smolecule.com Its role as a building block for photoresponsive materials remains an active area of investigation, with studies focusing on the synthesis of novel photoswitches with tailored properties for applications in areas like targeted delivery systems and biosensors. researchgate.net

The development of new synthetic methodologies that utilize this compound is also a key research direction. This includes the exploration of more efficient and environmentally friendly synthetic routes to the compound itself and its derivatives. core.ac.uk The ongoing interest in this compound is reflected in its commercial availability from various chemical suppliers, catering to the needs of the research community. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Market research reports also indicate a continued interest in this chemical, suggesting its sustained importance in various industrial and academic sectors. marketpublishers.commarketreport.jp

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 31241-19-7 biosynth.com |

| Molecular Formula | C12H15NO chemicalbook.com |

| Molecular Weight | 189.25 g/mol chemicalbook.com |

| Physical Form | Red, viscous oil chemicalbook.com or Liquid or Solid or Semi-solid or lump sigmaaldrich.comsigmaaldrich.com |

| Purity | 95% sigmaaldrich.comsigmaaldrich.com |

| Storage | Keep in dark place, sealed in dry, store in freezer, under -20°C sigmaaldrich.comsigmaaldrich.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methoxy-2,3,3-trimethylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-8-12(2,3)10-7-9(14-4)5-6-11(10)13-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOGHZHPESMATDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C1(C)C)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454998 | |

| Record name | 5-Methoxy-2,3,3-trimethyl-3H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31241-19-7 | |

| Record name | 5-Methoxy-2,3,3-trimethyl-3H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methoxy 2,3,3 Trimethyl 3h Indole and Its Derivatives

Classical Synthesis Approaches

Classical methods for indole (B1671886) synthesis have been the bedrock of heterocyclic chemistry for over a century. These methods, particularly the Fischer indole synthesis, are still widely used due to their reliability and versatility.

Fischer Indole Synthesis Protocols

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a prominent reaction for producing indoles from a substituted phenylhydrazine (B124118) and a carbonyl compound (aldehyde or ketone) under acidic conditions. wikipedia.orgbyjus.com The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a numberanalytics.comnumberanalytics.com-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the indole ring. byjus.commdpi.com

The choice of catalyst is crucial in the Fischer indole synthesis. mdpi.com Both Brønsted acids and Lewis acids are effective in promoting this reaction.

Brønsted Acids : Commonly used Brønsted acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (PTSA). wikipedia.orgtestbook.com Acetic acid is also frequently employed, often in combination with a stronger acid like HCl, particularly in the synthesis of 3H-indoles (indolenines). mdpi.comnih.gov For instance, the reaction of o,p-nitrophenylhydrazines with isopropyl methyl ketone in acetic acid alone was unsuccessful, but the addition of HCl led to the formation of the corresponding 2,3,3-trimethyl-nitro-indolenines. mdpi.comresearchgate.net

Lewis Acids : Lewis acids such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), boron trifluoride (BF₃), and iron chloride (FeCl₃) are also widely used as catalysts. numberanalytics.comtestbook.comsharif.edu The selection of the acid catalyst can influence the reaction's outcome, especially in cases where unsymmetrical ketones are used, potentially leading to different regioisomers. sharif.edu

The reaction is typically carried out by heating the mixture of the phenylhydrazine and the carbonyl compound in the presence of the acid catalyst. testbook.com The temperature and the acidity of the medium can affect the direction of cyclization with unsymmetrical ketones. sharif.edu

Table 1: Catalysts in Fischer Indole Synthesis

| Catalyst Type | Examples |

|---|---|

| Brønsted Acids | HCl, H₂SO₄, Acetic Acid, p-toluenesulfonic acid |

| Lewis Acids | ZnCl₂, AlCl₃, BF₃ |

The Fischer indole synthesis is versatile, accommodating a wide range of substituted phenylhydrazines and carbonyl compounds.

Phenylhydrazines : The synthesis of 5-Methoxy-2,3,3-trimethyl-3H-indole would start from 4-methoxyphenylhydrazine. The substituents on the phenylhydrazine ring can significantly influence the reaction. For example, studies have been conducted on phenylhydrazines bearing methyl and nitro groups. mdpi.com

Ketones : For the synthesis of 2,3,3-trimethyl-3H-indole derivatives, isopropyl methyl ketone (3-methyl-2-butanone) is the ketone of choice. mdpi.comnih.gov The reaction of various substituted phenylhydrazines with isopropyl methyl ketone has been shown to produce the corresponding 2,3,3-trimethyl-3H-indoles in high yields. mdpi.com The use of unsymmetrical ketones can sometimes lead to the formation of two different indole products. byjus.comsharif.edu

It is also possible to perform the synthesis in one pot by directly reacting the phenylhydrazine and the ketone under indolization conditions without isolating the intermediate hydrazone. byjus.comtestbook.com

Other Named Reactions Relevant to Indole Scaffold Construction

Besides the Fischer indole synthesis, several other named reactions are instrumental in the construction of the indole scaffold, including:

Bartoli Indole Synthesis rsc.org

Bischler-Möhlau Indole Synthesis rsc.org

Hemetsberger Indole Synthesis rsc.org

Larock Indole Synthesis rsc.org

Madelung Synthesis rsc.org

Nenitzescu Indole Synthesis rsc.org

Reissert Indole Synthesis rsc.org

Modern Synthetic Strategies

Modern synthetic chemistry has introduced more sophisticated and efficient methods for indole synthesis, often employing transition metal catalysis.

Palladium-Catalyzed Reactions in Indole Synthesis

Palladium catalysis has become a powerful tool in organic synthesis, and its application in forming indole rings has led to significant advancements. numberanalytics.com These methods often offer milder reaction conditions and greater functional group tolerance compared to classical approaches.

One notable palladium-catalyzed approach is a modification of the Fischer indole synthesis, where aryl bromides are cross-coupled with hydrazones. wikipedia.org This method supports the intermediacy of hydrazones in the classical Fischer synthesis and expands the scope of the reaction. Another strategy involves the palladium-catalyzed cyclization of N-aryl imines, formed from anilines and ketones, to afford indoles through the oxidative linkage of two C-H bonds. organic-chemistry.org

Palladium-catalyzed reactions have also been developed for the synthesis of 2-arylindoles from o-methylphenyl isocyanides and aryl halides. derpharmachemica.comderpharmachemica.com Furthermore, palladium-catalyzed acylation of free (N-H) indoles with nitriles provides a route to 3-acylindoles. nih.gov More recently, an efficient palladium-catalyzed C-H silylation of 1-(2-iodophenyl)-1H-indoles has been developed, offering a direct pathway to silicon-containing indole derivatives. acs.org

Table 2: Comparison of Classical and Modern Synthetic Strategies

| Feature | Classical (Fischer) | Modern (Palladium-Catalyzed) |

|---|---|---|

| Catalyst | Brønsted or Lewis acids | Palladium complexes |

| Reactants | Phenylhydrazines, Ketones/Aldehydes | Aryl halides, Hydrazones, Anilines, etc. |

| Conditions | Often harsh (high temp, strong acid) | Generally milder |

| Scope | Broad, but can be limited by substituents | Often broader functional group tolerance |

Metal-Free Cyclization Approaches

While metal-catalyzed reactions are prevalent, metal-free alternatives for the synthesis of indolenines are also being developed. A notable example is the diaza- chemicalbook.comchemrxiv.org-Wittig rearrangement-enabled dearomative spiroannulation of indoles. rsc.org This protocol utilizes a three-component reaction of indoles, triazolediones, and anhydrides or acyl chlorides to construct spiroindolenines in a redox-neutral process without the need for a metal catalyst. rsc.org

Divergent Synthesis Routes to Indolenines and Indolines

Divergent synthesis strategies are highly valuable as they allow for the creation of a diverse range of products from a common starting material. In the context of indolenine and indoline (B122111) synthesis, palladium-catalyzed asymmetric dearomatization of indoles has been shown to be a versatile tool. chemrxiv.org By carefully selecting the reaction conditions and substrates, it is possible to control the regioselectivity of the reaction to favor the formation of either indolenine or indoline structures. chemrxiv.org Furthermore, diversity-oriented catalytic asymmetric dearomatization of indoles with o-quinone diimides has been reported, enabling the chemo-divergent synthesis of various indolenines and fused indolines. nih.gov

Role as a Precursor in Complex Molecule Synthesis

This compound is a valuable precursor in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and natural product synthesis. chemimpex.com Its indolenine core is a key structural motif found in a variety of biologically active compounds. chemimpex.comrsc.org The methoxy (B1213986) group at the 5-position enhances the reactivity of the indole ring system, making it amenable to further functionalization. chim.it

This compound and its derivatives serve as building blocks for the synthesis of various pharmaceutical agents and natural product analogs. chemimpex.comnih.gov For example, the indolenine structure can be a key component in the synthesis of spirocyclic compounds, which are of increasing interest in drug discovery due to their rigid and three-dimensional nature. datapdf.comwhiterose.ac.uk The ability to introduce substituents and control stereochemistry at various positions of the indolenine ring system makes this compound a versatile starting point for the construction of a diverse library of complex molecules with potential biological activities. chemrxiv.orgnih.gov

Chemical Reactivity and Derivatization Strategies of 5 Methoxy 2,3,3 Trimethyl 3h Indole

5-Methoxy-2,3,3-trimethyl-3H-indole, also known as 2,3,3-trimethyl-5-methoxyindolenine, is a versatile heterocyclic compound whose reactivity is dictated by the interplay of its structural features: an electron-rich aromatic ring activated by a methoxy (B1213986) group, a reactive imine (C=N) bond within the 3H-indole (indolenine) core, and an active methyl group at the C2 position. These characteristics allow for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of various functional molecules.

Advanced Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

While specific experimental ¹H NMR data for 5-Methoxy-2,3,3-trimethyl-3H-indole is not extensively detailed in readily available literature, the expected proton signals can be predicted based on its distinct structural features. The spectrum would be characterized by signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the three methyl group protons.

Aromatic Protons: The three protons on the benzene ring would appear as a complex multiplet or as distinct doublets and a doublet of doublets, typically in the range of δ 6.5-7.5 ppm. The electron-donating methoxy group at the C5 position would influence their chemical shifts, generally pushing them upfield compared to unsubstituted indoles.

Methoxy Protons: The -OCH₃ group would produce a sharp singlet, expected around δ 3.8 ppm.

Methyl Protons: The C2-methyl group, being attached to an sp²-hybridized carbon of the imine group, would appear as a singlet further downfield than the other methyl groups. The two C3-methyl groups (gem-dimethyl) are chemically equivalent and would produce a single, more intense singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic C-H | 6.5 - 7.5 | Multiplet |

| Methoxy (-OCH₃) | ~ 3.8 | Singlet |

| C2-Methyl (-CH₃) | ~ 2.2 | Singlet |

Similarly, the ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, distinct signals would be observed for each unique carbon atom. Analysis of the parent compound, 2,3,3-trimethyl-3H-indole, provides a basis for predicting the spectrum. The introduction of a methoxy group at C5 would cause a significant downfield shift for C5 and influence the shifts of other aromatic carbons.

Aromatic Carbons: Six distinct signals are expected for the benzene ring carbons. The C5 carbon, directly attached to the oxygen, would be significantly deshielded, appearing far downfield.

Indole (B1671886) Core Carbons: The C2 and C3 carbons of the 3H-indole ring are highly deshielded due to the C=N bond and the quaternary nature of C3.

Alkyl Carbons: Signals for the three methyl carbons and the methoxy carbon would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | > 170 |

| C3 | ~ 55 |

| Aromatic C-H | 105 - 130 |

| Aromatic C-N | > 140 |

| Aromatic C-O (C5) | > 150 |

| Aromatic C-C3 | > 145 |

| Methoxy (-OCH₃) | ~ 55 |

| C2-Methyl (-CH₃) | 15 - 20 |

Vibrational Spectroscopy (FT-IR, FT-Raman) in Molecular Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is used to identify the functional groups and probe the molecular vibrations of a compound. The spectra are complementary and provide a detailed vibrational fingerprint of the molecule. For this compound, characteristic bands would confirm the presence of its key structural components.

Aromatic C-H Stretching: Bands typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: Bands for the methyl groups are expected in the 2850-3000 cm⁻¹ region.

C=N Stretching: The imine bond of the 3H-indole ring gives a characteristic strong absorption in the 1650-1600 cm⁻¹ region.

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.

C-O Stretching: The aryl-alkyl ether linkage of the methoxy group will produce a strong, characteristic band, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 |

| C=N Imine Stretch | 1650 - 1600 | 1650 - 1600 |

| Aromatic C=C Stretch | 1610, 1580, 1500 | 1610, 1580 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing insight into its conjugated systems. The indole ring system is a strong chromophore. The UV-Vis spectrum of indole itself shows two main absorption bands around 260-290 nm. The presence of a 5-methoxy group, an auxochrome, is known to cause a bathochromic (red) shift in these absorption maxima due to the extension of the conjugated π-electron system. The spectrum of this compound is therefore expected to show characteristic absorption bands at slightly longer wavelengths compared to the unsubstituted indole core.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.

For this compound (C₁₂H₁₅NO), the molecular ion peak [M]⁺ would be observed at m/z 189. The fragmentation of the related compound 2,3,3-trimethyl-3H-indole shows a primary loss of a methyl radical (•CH₃) to form a stable quinolinium-like cation, resulting in a strong [M-15]⁺ peak. A similar pathway is expected for the 5-methoxy derivative. The presence of the methoxy group introduces additional fragmentation pathways, such as the loss of a formaldehyde (CH₂O) molecule.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion/Fragment | Description |

|---|---|---|

| 189 | [C₁₂H₁₅NO]⁺ | Molecular Ion [M]⁺ |

| 174 | [C₁₁H₁₂NO]⁺ | Loss of a methyl radical (•CH₃) from the gem-dimethyl group |

X-ray Crystallography in Determining Solid-State Structures of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. While a crystal structure for this compound itself is not reported in the searched literature, analysis of its derivatives provides invaluable insight into molecular geometry, conformation, and intermolecular interactions.

For instance, the crystal structure of 5-methoxy-1H-indole-2-carboxylic acid, a derivative, reveals detailed information about bond lengths, bond angles, and the planarity of the indole ring. In another derivative, 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole, X-ray analysis shows the dihedral angle between the indole and trimethoxyphenyl rings to be 45.35°. The study also identified C-H···π interactions that influence the crystal packing. Such studies on derivatives are crucial for understanding how the 5-methoxyindole core interacts with other molecules and organizes in the solid state, which is vital for materials science and drug design.

Table 5: Crystallographic Data for the Derivative 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₁₉NO₄ |

| Crystal System | Monoclinic |

| Space Group | C 2/c |

| a (Å) | 19.0036 (16) |

| b (Å) | 7.3179 (14) |

| c (Å) | 23.672 (4) |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,3,3-trimethyl-3H-indole |

| 5-methoxy-1H-indole-2-carboxylic acid |

| 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole |

| Indole |

| 5-aminoindole |

Academic Research Applications and Mechanistic Studies

Medicinal Chemistry and Pharmaceutical Development Research

The indole (B1671886) nucleus is a prominent structural motif found in numerous biologically active compounds and approved drugs, making it a "privileged scaffold" in drug discovery. researchgate.neteurekaselect.com This scaffold's ability to mimic protein structures allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities. researchgate.net Researchers actively utilize indole-containing compounds to design and synthesize new drugs for a multitude of diseases. nih.gov

5-Methoxy-2,3,3-trimethyl-3H-indole serves as a crucial intermediate and precursor in the synthesis of more complex pharmaceutical agents. chemimpex.com Its structure allows for various chemical modifications, enabling the creation of new compounds with potentially enhanced biological activities. chemimpex.com The synthesis of the compound itself, commonly achieved through the Fischer indole synthesis by reacting (4-methoxyphenyl)hydrazine (B1593770) with 3-methyl-2-butanone (B44728), underscores its role as a foundational component for further chemical elaboration. chemicalbook.comchemsrc.com Its utility as a synthetic precursor is particularly noted in the development of agents targeting neurological disorders. chemimpex.com

In the realm of natural product synthesis, this compound is employed to construct complex molecules that replicate the structures of naturally occurring compounds. chemimpex.com This biomimetic approach is fundamental to discovering new therapeutic agents by drawing inspiration from nature. chemimpex.com The indole scaffold is a core component of many natural alkaloids and other bioactive molecules, which encourages chemists to use derivatives like this compound as starting points for synthesizing novel, biologically active products. eurekaselect.comnih.gov

The indole scaffold is one of the most significant heterocyclic ring systems in pharmaceutical development. researchgate.net Its versatility allows it to serve as a pharmacophore for a wide range of therapeutic targets, including those involved in cancer, inflammation, and neurological conditions. researchgate.netnih.gov The unique structure of indole derivatives is a key focus for researchers aiming to develop new drug candidates against challenging diseases. researchgate.net

The indole structure is a key component of the neurotransmitter serotonin (B10506). Consequently, indole derivatives are extensively studied for their interaction with serotonin receptors. Research has demonstrated that modifying the indole template can lead to potent and selective serotonin receptor agonists. For instance, a series of 5-[(3-nitropyrid-2-yl)amino]indoles were developed as novel serotonin agonists with high selectivity for the 5-HT1D receptor, highlighting the importance of the C5-substituted indole core in achieving specific receptor interactions. nih.gov

The indole scaffold plays a vital role in the design of modern anticancer drugs. aip.org Its structure has a high affinity for the enzyme binding pockets within the body, allowing it to interfere with biological pathways associated with cancer progression. aip.org Indole-based compounds can exert their anticancer effects through various mechanisms, including the inhibition of enzymes critical for DNA replication. researchgate.net

In addition to anticancer properties, indole derivatives have shown significant promise as anti-inflammatory agents. Molecular hybridization techniques, combining an indole ring with other pharmacologically active moieties like imidazole[2,1-b]thiazole, have yielded potent anti-inflammatory compounds. rsc.org In one study, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and evaluated for their ability to inhibit the production of pro-inflammatory cytokines in RAW264.7 cells. The findings revealed that most of the synthesized compounds effectively suppressed the release of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). rsc.org

Table 1: Anti-inflammatory Activity of an Indole Derivative

| Compound | Activity | Mechanism |

|---|

| 13b | Potent anti-inflammatory | Inhibited LPS-induced production of NO, IL-6, and TNF-α. It also elevated levels of ROS, MDA, and Fe2+ while reducing GSH content, indicating an influence on the iron death (ferroptosis) process. rsc.org |

This table summarizes the findings for the most potent compound (13b) from the study.

Given the structural similarity of the indole ring to endogenous molecules like tryptophan and serotonin, its derivatives are extensively explored for treating neurological disorders. eurekaselect.comnih.gov this compound is specifically identified as a precursor for synthesizing pharmaceutical agents aimed at neurological conditions. chemimpex.com Research into related indole derivatives, such as Indole-3-propionic acid (IPA), has shown significant neuroprotective effects, including the ability to prevent cell death caused by the amyloid-beta peptide implicated in Alzheimer's disease. nih.gov This highlights the therapeutic potential of the broader class of 5-methoxy-indole derivatives in addressing neurodegenerative diseases. nih.gov

Indole Scaffold in Drug Discovery and Design

Materials Science and Advanced Imaging Research

The distinct chemical architecture of this compound makes it a compound of interest in materials science, especially in the creation of functional dyes and probes for imaging and optoelectronics.

Development of Fluorescent Probes and Dyes

The indolenine scaffold is a fundamental component in the synthesis of a variety of dyes and fluorescent probes. chemimpex.com this compound, with its favorable solubility and stability, is frequently used as a precursor to develop novel compounds with tailored photophysical properties for specialized applications. chemimpex.com

Derivatives of this compound are crucial in the development of fluorescent tools for biological imaging and diagnostics. chemimpex.com The compound itself, also known as 2,3,3-Trimethyl 5-methoxy indolenine (TMMI), has been identified as a fluorescent probe with applications in photodynamic therapy. byjus.comscbt.com

Key research findings include:

Imaging Hypoxia: TMMI is a chemically stable, unsymmetrical heterocycle with optical properties that allow it to be excited by green light at wavelengths around 540 nm. byjus.comscbt.com This characteristic has been exploited to image hypoxic (low oxygen) regions in the brain. byjus.comscbt.com

Angiography Enhancement: This molecule has also been utilized as an enhancement agent for neovascularization and angiography, aiding in the visualization of blood vessels. byjus.comscbt.com

Protein Probes: Hemicyanine dyes, which can be synthesized from 2,3,3-trimethyl-3H-indolium derivatives, have been studied as potential non-covalent probes for proteins. bhu.ac.in Research has shown that hemicyanine dyes containing a N-(2-carboxyethyl)-2,3,3-trimethyl-3H-indolium moiety can interact with bovine serum albumin, a key protein in blood plasma. bhu.ac.in This interaction is believed to be facilitated by the negative charge on the dye and its capacity to form hydrogen bonds with the albumin. bhu.ac.in

The indole nucleus is a popular structural motif for the design of small-molecule fluorescent chemosensors due to its inherent fluorescence and biocompatibility. avantorsciences.com These sensors are designed to detect specific ions or molecules with high sensitivity and selectivity. While research often focuses on the broader class of indole derivatives, these studies provide a framework for the potential applications of sensors derived from this compound.

Examples of indole-based chemosensors include:

Fluoride (B91410) Ion Detection: An indole-based chemosensor was synthesized that exhibited a "turn-on" fluorescence response and a distinct color change from colorless to yellow upon binding with fluoride (F⁻) ions. chemimpex.com This sensor demonstrated a good linear relationship for F⁻ concentrations from 0 to 11.85 μM, with a low detection limit of 3.2 nM. chemimpex.com

Zinc Ion Detection: Another study detailed an indole-based fluorescent chemosensor for the detection of zinc ions (Zn²⁺) in aqueous solutions and in living organisms like zebrafish. avantorsciences.com This sensor showed a significant increase in fluorescence in the presence of Zn²⁺, with a detection limit of 0.41 μM, which is well below the level suggested by the World Health Organization. avantorsciences.com

Table 1: Performance of Indole-Based Fluorescent Chemosensors

| Target Analyte | Sensor Type | Detection Limit | Key Features | Reference |

| Fluoride (F⁻) | Indole-salicylaldehyde | 3.2 nM | Colorimetric (colorless to yellow) and "turn-on" fluorescence response. | chemimpex.com |

| Zinc (Zn²⁺) | Indole-hydrazone (IH-Sal) | 0.41 μM | High selectivity, applicable in aqueous media and for bio-imaging in zebrafish. | avantorsciences.com |

The ability of indole-derived chemosensors to detect specific analytes is based on well-defined chemical mechanisms that alter their fluorescent properties.

Ion Detection Mechanisms: For ion detection, the mechanism often involves the formation of a complex between the sensor and the target ion. In the case of the fluoride sensor mentioned previously, the proposed binding mechanism is the formation of hydrogen bonds between the O-H groups on the sensor and the fluoride ion. chemimpex.com This interaction can trigger changes in the electronic state of the molecule, often involving processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT), which leads to a change in fluorescence. chemimpex.com The interaction mechanism for the Zn²⁺ sensor was elucidated through a combination of fluorescence and UV-visible spectroscopy, DFT calculations, and NMR titration. avantorsciences.com

pH Sensing: The 2,3,3-trimethyl-3H-indole core is also a component of scaffolds used to develop fluorescent probes for detecting acidic pH through both colorimetric and spectral changes. mdpi.com Related styrylcyanine dyes built on a 3,3-dimethyl-3H-indole-5-sulfonate core also exhibit pH-sensitive spectral properties, indicating their potential as pH sensors. mdpi.com

Applications in Optoelectronic Devices

The unique electronic properties of indole-based compounds have led to their investigation for use in optoelectronic devices. Research has focused on related, more complex indole structures, suggesting potential avenues for the application of this compound derivatives.

Organic Semiconductors: Triindole (diindolo[3,2-a:3′,2′-c]carbazole) derivatives, which are large, electron-rich systems, have been identified as promising p-type organic semiconductors. nih.gov These molecules tend to self-assemble into columnar stacks, which facilitates the one-dimensional movement of charge carriers. researchgate.net A study on N-trimethyltriindoles investigated how substituents, such as methoxy (B1213986) groups, influence their semiconducting properties. nih.gov It was found that while methoxy groups led to shorter stacking distances, they also resulted in lower hole mobility in Organic Field-Effect Transistors (OFETs), a counterintuitive finding explained by the extension of the HOMO wave function over the peripheral methoxy groups. nih.gov

Dye-Sensitized Solar Cells (DSSCs): Hemicyanine dyes, which are synthesized using the indolenine core, have been successfully used as sensitizers in DSSCs. researchgate.net These dyes play a critical role in absorbing sunlight and converting it into electrical energy. theaic.org Research on novel hemicyanine sensitizers based on a benzothiazole-indole structure for DSSCs has demonstrated their potential. researchgate.netresearchgate.net The efficiency of these cells is influenced by the molecular structure of the dye, which affects its light-harvesting properties and interaction with the semiconductor surface (e.g., TiO₂). rsc.orgnih.gov

Catalysis and Reaction Mechanism Studies

This compound is not only a building block for functional materials but also a subject of study in organic synthesis and reaction mechanism investigations. Its synthesis and subsequent chemical transformations are of significant interest to chemists.

The primary method for synthesizing this compound and related indolenines is the Fischer indole synthesis. bhu.ac.inmdpi.com This reaction, discovered in 1883, involves the acid-catalyzed cyclization of an arylhydrazone. byjus.combhu.ac.in In a typical synthesis of the title compound, (4-methoxyphenyl)hydrazine is reacted with 3-methyl-2-butanone (isopropyl methyl ketone) in the presence of an acid catalyst like acetic acid. chemicalbook.com

The generally accepted mechanism for the Fischer indole synthesis involves several key steps: byjus.commdpi.com

Formation of a phenylhydrazone from the reaction of the phenylhydrazine (B124118) and the ketone.

Tautomerization of the phenylhydrazone to its enamine form.

A bhu.ac.inbhu.ac.in-sigmatropic rearrangement (a type of pericyclic reaction) which forms a new carbon-carbon bond and breaks the N-N bond.

Loss of an ammonia (B1221849) molecule and subsequent aromatization to form the final indole or indolenine ring system.

The compound serves as a versatile intermediate for further chemical synthesis. biosynth.com For instance, it is a precursor in the creation of complex molecules for medicinal chemistry and natural product synthesis. chemimpex.com Palladium-catalyzed reactions, such as the C-H silylation of 1-(2-iodophenyl)-1H-indoles, demonstrate the utility of transition metal catalysis in functionalizing the indole core to create diverse organosilicon compounds. acs.org Other catalytic systems, such as those using B(C₆F₅)₃, have been developed for the C(3)-alkylation of indoles, showcasing modern methods for elaborating the indole scaffold. acs.org

Investigation of Reaction Mechanisms (e.g., Fischer Indole Synthesis)

The primary method for the synthesis of this compound is the Fischer indole synthesis, a classic and widely used reaction in organic chemistry for the preparation of indoles and their derivatives. chemicalbook.comchemimpex.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with a ketone or aldehyde. chemimpex.com

In the specific case of this compound, the synthesis commences with the reaction between (4-methoxyphenyl)hydrazine and 3-methyl-2-butanone (isopropyl methyl ketone). chemicalbook.com The presence of an electron-donating methoxy group on the phenylhydrazine ring generally accelerates the reaction. nih.gov

The established mechanism for the Fischer indole synthesis, as proposed by Robinson, proceeds through several key steps: chemicalbook.com

Hydrazone Formation: (4-methoxyphenyl)hydrazine reacts with 3-methyl-2-butanone to form the corresponding phenylhydrazone.

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

d-nb.infod-nb.info-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted, irreversible d-nb.infod-nb.info-sigmatropic rearrangement, which is the crucial bond-forming step, leading to the cleavage of the N-N bond. chemimpex.com

Cyclization and Elimination: The resulting intermediate cyclizes, and subsequent elimination of an ammonia molecule under acidic conditions leads to the formation of the aromatic indole ring system. chemicalbook.comchemimpex.com

A typical laboratory synthesis involves refluxing (4-methoxyphenyl)hydrazine hydrochloride and 3-methyl-2-butanone in glacial acetic acid. chemicalbook.com This procedure has been reported to produce this compound in a high yield of 95%. chemicalbook.com

Table 1: Synthesis of this compound via Fischer Indole Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Reaction Condition | Product | Yield |

| (4-methoxyphenyl)hydrazine hydrochloride | 3-Methyl-2-butanone | Glacial Acetic Acid | Reflux | This compound | 95% chemicalbook.com |

Application in Heterocyclic Compound Synthesis

This compound is a versatile precursor in the synthesis of various heterocyclic compounds, particularly those with potential pharmaceutical applications. chemimpex.com The methoxy group enhances the electron-rich nature of the indole nucleus, influencing its reactivity towards electrophiles. chim.it This enhanced reactivity makes it a useful starting material for the construction of more complex molecular architectures.

While the 3H-indole (or indolenine) tautomer is less aromatic and generally more reactive than the corresponding 1H-indole, it serves as a key intermediate for various transformations. Research has shown that methoxy-activated indoles are valuable in the synthesis of a range of compounds, from trifluoromethyl(indolyl)phenylmethanols to bis-indole derivatives. d-nb.infochim.it For instance, the reaction of methoxy-substituted indoles with aromatic fluoromethyl ketones can efficiently produce fluorinated indol-3-yl-1-phenylethanols, which are precursors to biologically active molecules. d-nb.info

The indole nucleus, in general, is a prominent scaffold in numerous natural products and synthetic drugs. nih.gov The functionalization of the indole core, often facilitated by activating groups like the methoxy substituent, is a key strategy in medicinal chemistry. chim.it this compound, with its specific substitution pattern, can be utilized in the development of novel compounds targeting a range of biological activities. chemimpex.com While detailed synthetic pathways starting directly from this compound are not extensively documented in readily available literature, its role as a building block is inferred from the general reactivity of methoxy-indoles and its commercial availability as a synthetic intermediate. chemimpex.comsigmaaldrich.com

Theoretical and Computational Studies on 5 Methoxy 2,3,3 Trimethyl 3h Indole

Quantum Chemical Calculations (e.g., DFT Methods)

Density Functional Theory (DFT) has been a important tool for understanding the electronic structure and properties of 5-Methoxy-2,3,3-trimethyl-3H-indole and its derivatives. Researchers have employed various DFT functionals and basis sets to calculate the molecule's properties.

For instance, in a study focused on the force-induced chromism of mechanophore-linked polymers, DFT calculations were performed using the B3LYP functional with the 6-31+G(d) basis set. figshare.com To simulate solvent effects, the SMD (Solvation Model based on Density) solvent model for acetonitrile (B52724) was utilized. figshare.com These calculations were instrumental in constructing the potential energy surfaces for the ring-opening process of related spiropyran mechanophores. figshare.com

In the context of developing unsymmetrical pentamethine cyanines for imaging physiological acidities, DFT calculations were carried out at the B3LYP/6-31G(d,p) level. rsc.org These calculations helped in understanding the photophysical changes upon acidification of the final dye products, for which this compound served as a key precursor. rsc.org

Furthermore, in the investigation of squaraine dyes for dye-sensitized solar cells, Time-Dependent DFT (TD-DFT) calculations were utilized. nii.ac.jp The selection of the LSDA functional within the TD-DFT framework was found to be a cost-effective and reliable method for predicting the energetics and absorption maxima of the sensitizer (B1316253) dyes derived from this compound. nii.ac.jp

Table 1: DFT Calculation Parameters Used in Studies Involving this compound

| Study Focus | DFT Functional | Basis Set | Solvent Model | Application of Calculation |

|---|---|---|---|---|

| Mechanophore-linked polymers figshare.com | B3LYP | 6-31+G(d) | SMD (acetonitrile) | Constructing potential energy surfaces for ring-opening reactions. |

| Unsymmetrical pentamethine cyanines rsc.org | B3LYP | 6-31G(d,p) | Not specified | Studying the mechanism of photophysical changes upon acidification. |

Molecular Modeling and Docking Studies

Molecular modeling of this compound and its derivatives has been employed to predict their behavior and interactions. While specific docking studies on the parent compound are not extensively documented in publicly available literature, predictive modeling based on its structure has been performed.

For example, a predictive model based on a Support Vector Machine (SVM) was used to assess the interaction of this compound with biological entities. The model predicted that the compound is not a substrate for P-glycoprotein and is not an inhibitor of the Cytochrome P450 1A2 enzyme. ambeed.com

In the synthesis of 3,3-dimethylindoline (B1314585) squaraine rotaxanes, molecular modeling was acknowledged as a tool that provided assistance in the study. nd.edu Although the specifics of the modeling for the this compound precursor were not detailed, its inclusion in the synthesis of these complex interlocked molecules highlights the importance of computational modeling in designing such systems. nd.edu

Prediction of Spectroscopic Parameters

Computational methods have been instrumental in predicting the spectroscopic properties of molecules derived from this compound. These predictions are crucial for understanding the photophysical behavior of the resulting dyes and probes.

In the development of near-infrared fluorophores for in vivo imaging, molecular parameters such as length, volume, dipole moment, and polarizability were calculated using Spartan Wavefunction (V10) with DFT, starting from the minimized structural conformation of the lowest energy. nih.gov These calculations are vital for correlating the molecular structure with the observed optical properties, such as molar absorptivity. nih.gov

As mentioned previously, TD-DFT calculations have proven to be a reliable method for predicting the absorption maxima of squaraine dyes synthesized from this compound. nii.ac.jp This predictive capability is essential for the rational design of new sensitizers with tailored light-harvesting properties for applications in dye-sensitized solar cells. nii.ac.jp The study of unsymmetrical pentamethine cyanines also utilized DFT calculations to investigate the photophysical changes, which are intrinsically linked to their spectroscopic signatures. rsc.org

Elucidation of Reaction Pathways and Mechanisms

This compound is a key building block in several reaction pathways, and its synthesis itself follows a classic reaction mechanism. The most common synthesis route is the Fischer indole (B1671886) synthesis. dtic.milacs.org This reaction typically involves the condensation of 4-methoxyphenylhydrazine or its hydrochloride salt with 3-methyl-2-butanone (B44728) in an acidic medium, such as glacial acetic acid or ethanol (B145695) with a catalytic amount of acid. researchgate.netdtic.milnii.ac.jp

Once formed, this compound serves as a precursor in various condensation reactions to form larger, more complex molecules. For instance, it is used in the synthesis of squaraine dyes by reacting it with squaric acid. nd.edu This reaction involves the condensation of two equivalents of the indole derivative with one equivalent of squaric acid, typically under reflux in a toluene (B28343) and butanol solvent system. nd.edu

The compound is also a key reactant in the Knoevenagel condensation. In one documented pathway, it is reacted with 9-ethyl-9H-carbazole-3-carbaldehyde in the presence of trifluoroacetic acid in boiling ethanol to produce a carbazole-indolenine dye. acs.org Furthermore, it is a precursor for the synthesis of various cyanine (B1664457) and merocyanine (B1260669) dyes, which are important for their applications as fluorescent probes and photosensitizers. rsc.orgcore.ac.uk

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Methyl-2-butanone |

| 4-Methoxyphenylhydrazine |

| 4-Methoxyphenylhydrazine hydrochloride |

| Squaric acid |

| 9-Ethyl-9H-carbazole-3-carbaldehyde |

| P-glycoprotein |

Future Research Directions and Open Challenges

Development of More Efficient and Sustainable Synthetic Routes

The primary method for synthesizing 5-Methoxy-2,3,3-trimethyl-3H-indole is a variation of the Fischer indole (B1671886) synthesis. chim.it This classic approach involves the reaction of (4-methoxyphenyl)hydrazine (B1593770) or its hydrochloride salt with 3-methyl-2-butanone (B44728) (isopropyl methyl ketone) in an acidic medium, such as glacial acetic acid or sulfuric acid. chemicalbook.comchemsrc.com One documented procedure, refluxing the reactants in glacial acetic acid, yields the final product as a red, viscous oil with a high yield of 95%. chemicalbook.com

While effective, traditional methods often require harsh conditions and lengthy reaction times. Future research is focused on developing more efficient and sustainable synthetic protocols. Modern synthetic chemistry emphasizes atom economy, reduced energy consumption, and the use of greener solvents and catalysts.

Key areas for future development include:

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times and improve yields for various indole syntheses. nih.gov Applying this technology to the Fischer indolization of (4-methoxyphenyl)hydrazine could lead to a more rapid and energy-efficient production of this compound.

Advanced Catalysis: The development of novel catalytic systems presents a significant opportunity. For instance, palladium-catalyzed C–H activation and silylation reactions are emerging as highly efficient methods for creating complex organosilicon compounds, including indole derivatives. acs.org Exploring similar transition-metal-catalyzed reactions could provide novel, step-efficient pathways to this and related indolenines.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and easier scalability compared to batch processes. Adapting the synthesis of this compound to a flow chemistry setup could enhance manufacturing efficiency and consistency for industrial applications.

| Synthesis Route | Precursors | Conditions | Reported Yield | Reference |

| Fischer Indole Synthesis | (4-methoxyphenyl)hydrazine hydrochloride, 3-Methyl-2-butanone | Glacial Acetic Acid, Reflux | 95% | chemicalbook.com |

| Fischer Indole Synthesis | Methyl-isopropyl-ketone-phenylhydrazone | Acid with pK < 1.3, 65-100°C | High (unspecified) | google.com |

| General Methoxyindole Synthesis | Various anilines and benzaldehydes | Fischer, Bischler, or Hemetsberger conditions | Varies | chim.it |

Exploration of Novel Therapeutic Applications for Derivatives

The indole scaffold is present in numerous pharmaceuticals, and methoxy-activated indoles are noted for their wide range of biological activities. mdpi.comchim.it this compound itself is a key precursor in the synthesis of more complex molecules with potential therapeutic value, particularly for neurological disorders. chemimpex.com

The exploration of derivatives is a major frontier. The methoxy (B1213986) group on the indole ring enhances reactivity, allowing for diverse functionalization and the creation of novel compounds. chim.it Research into derivatives of methoxy-indoles has uncovered a vast spectrum of pharmacological activities.

Table of Potential Therapeutic Areas for Methoxy-Indole Derivatives:

| Therapeutic Area | Examples/Mechanism of Action | Reference |

| Mental Health | A related compound, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), shows potential for rapid and sustained reduction in depression and anxiety symptoms. | nih.gov |

| Anticancer | Indole derivatives can act as tubulin polymerization inhibitors, disrupting cell division in tumors. | mdpi.com |

| Anti-inflammatory | Indomethacin, a synthetic indole derivative, is a potent non-steroidal anti-inflammatory drug (NSAID). | mdpi.com |

| Antiviral | Methoxy-activated indoles have shown activity against HIV. Arbidol is an indole-based antiviral used for influenza. | mdpi.comchim.it |

| Antioxidant | The indole nucleus is associated with significant antioxidant properties. | chim.it |

| Antibacterial | Derivatives have demonstrated antibacterial activity. | chim.it |

A particularly promising area is in neuropsychopharmacology. The derivative 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), a naturally occurring tryptamine, has been studied for its ability to produce rapid and lasting reductions in symptoms of depression, anxiety, and stress. nih.gov This suggests that other derivatives of the 5-methoxy-indole core could be designed to target neurological pathways with improved specificity and safety profiles.

Advanced Design of Indole-Based Probes with Enhanced Performance

This compound has shown direct utility in the development of fluorescent probes and dyes for biological imaging. chemimpex.com The compound, also known as TMMI, is a chemically stable fluorescent probe that can be used in photodynamic therapy and to image hypoxic (low oxygen) regions of the brain. cymitquimica.com Its optical properties allow it to be excited by green light, making it suitable for certain biological imaging applications. cymitquimica.com

Future research aims to design advanced indole-based probes with superior performance characteristics. The goal is to move beyond simple imaging agents to create responsive probes that can detect specific analytes or changes in the cellular microenvironment.

Key design principles for the next generation of indole-based probes include:

Enhanced Sensitivity and Selectivity: Developing probes that can detect specific ions, molecules (e.g., reactive oxygen species), or pH changes with high precision.

Ratiometric Sensing: Designing probes that exhibit a shift in emission wavelength upon binding to a target, rather than just a change in intensity. This provides a more reliable and quantifiable signal.

Improved Photostability: Creating probes that resist photobleaching, allowing for longer imaging times without signal degradation. An example of this is a recently developed probe based on a 2,3,3-trimethyl-3H-benzo[e]indole core, which demonstrated excellent photostability for over 120 minutes. researchgate.net

Intramolecular Charge Transfer (ICT) Mechanism: Probes designed around the ICT mechanism can show significant fluorescence changes in response to environmental polarity or pH. researchgate.net A probe developed for acidic pH detection showed a strong linear relationship in its response, demonstrating the power of this design principle. researchgate.net

Deeper Mechanistic Understanding of Biological and Chemical Processes

A fundamental challenge and research goal is to gain a deeper mechanistic understanding of the processes involving this compound and its derivatives.

In biological systems , the methoxy group is known to enhance the reactivity of the indole ring, but its precise influence on receptor binding and metabolic pathways requires further study. chim.it For example, the therapeutic effects of the derivative 5-MeO-DMT are linked to its agonist activity at serotonin (B10506) 5-HT1A and 5-HT2A receptors, which in turn stimulates neuroendocrine and anti-inflammatory processes. nih.gov Elucidating these downstream pathways is crucial for designing new drugs with targeted effects. The base compound is also valuable for studying biochemical pathways to understand the broader role of indole derivatives in metabolic processes. chemimpex.com

In chemical processes , a deeper understanding of reaction mechanisms can lead to more efficient syntheses. The Fischer indole synthesis, while widely used, involves complex acid-catalyzed rearrangements. Modern catalytic methods, such as the palladium-catalyzed silylation of indoles, proceed through distinct intermediates like C,C-palladacycles. acs.org Studying these intermediates and reaction pathways allows chemists to fine-tune conditions and expand the scope of possible transformations.

Furthermore, understanding the photophysical mechanisms of indole-based probes is essential for their improvement. The functionality of probes designed to detect changes in acidity, for instance, can be based on an intramolecular charge transfer (ICT) mechanism, where the protonation state of the molecule alters its electronic structure and, consequently, its fluorescence properties. researchgate.net A thorough grasp of these principles is key to creating the next generation of high-performance chemical sensors.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methoxy-2,3,3-trimethyl-3H-indole, and how are intermediates characterized?

- Synthesis : The compound is synthesized via palladium-catalyzed coupling reactions, as demonstrated in the preparation of similar indole derivatives. For example, ethynyl-substituted indoles are synthesized by refluxing precursors (e.g., Fe or Ru complexes) with NHPF and ligands in methanol, followed by crystallization and purification via column chromatography .

- Characterization : Key techniques include H/C NMR for structural elucidation, IR spectroscopy for functional group analysis, and HRMS for molecular weight confirmation. Single-crystal X-ray diffraction is critical for resolving steric effects in substituted indoles .

Q. How can spectroscopic methods confirm the structural integrity of this compound?

- NMR : Methoxy groups resonate at ~3.8–4.0 ppm in H NMR, while trimethyl groups appear as singlets at ~1.2–1.5 ppm. Aromatic protons in the indole ring show distinct splitting patterns between 6.5–8.0 ppm .

- IR : Stretching vibrations for C≡C bonds (ethynyl groups) appear at ~2100 cm, and methoxy C–O stretches occur at ~1250 cm .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound derivatives with high yield?

| Condition | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Optimal | I | 40 | 5 | 98 |

| Suboptimal | FeCl | 40 | 12 | 67 |

- Methodology : Catalytic iodine (10 mol%) in acetonitrile at 40°C maximizes yield by promoting electrophilic substitution. Lower yields with FeCl suggest competing side reactions or incomplete conversion .

Q. How should researchers address contradictions in electrochemical data for metal complexes of this indole?

- Case Study : Cyclic voltammetry of Ru/Fe-indole complexes showed unexpected single-electron oxidation peaks. To resolve this:

- Compare oxidation potentials with analogous non-methoxy derivatives to assess electronic effects.

- Use IR spectroelectrochemistry to track changes in M–C≡C bond vibrations during oxidation, confirming metal-centered vs. ligand-centered processes .

- Data Interpretation : Contradictions may arise from solvent polarity or counterion effects. For example, PF anions stabilize oxidized species better than Cl, altering redox profiles .

Q. What strategies improve the stability of this compound in photophysical applications?

- Microencapsulation : Encapsulate the compound via in-situ polymerization (e.g., melamine-formaldehyde shells) to shield it from environmental degradation. This method enhanced fluorescence stability in textile applications for similar indoles .

- Coordination Chemistry : Stabilize the indole by coordinating its N-atom to Lewis acids (e.g., Cu), as seen in ethynyl-indole-Cu complexes, which resist protonation and oxidation .

Methodological Challenges

Q. How can researchers validate the purity of this compound when commercial standards are unavailable?

- Multi-Technique Approach :

- HPLC-MS : Use reverse-phase chromatography with a C18 column (70:30 acetonitrile/water) and compare retention times with synthetic intermediates .

- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .

Q. What computational methods support the design of this compound-based materials?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis spectra .

- Molecular Dynamics : Simulate interactions with metal surfaces (e.g., Au electrodes) to rationalize failed molecular junction formation in single-molecule electronics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.